2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine dihydrochloride
Description
2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine dihydrochloride is a fluorinated aliphatic diamine salt with the molecular formula C₆H₁₀Cl₂F₈N₂ and a molecular weight of 333.05 g/mol. It is derived from the parent diamine, 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine (CAS: 355-73-7, MW: 260.13 g/mol), via protonation with hydrochloric acid . The compound features a fully fluorinated central carbon chain (C2–C5) and terminal amine groups, which are stabilized as hydrochloride salts. Its primary application lies in organic synthesis, such as forming bis-trichloroacetamide derivatives under photochemical conditions .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5-octafluorohexane-1,6-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F8N2.2ClH/c7-3(8,1-15)5(11,12)6(13,14)4(9,10)2-16;;/h1-2,15-16H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSLSVMYNOESPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CN)(F)F)(F)F)(F)F)(F)F)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2F8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine dihydrochloride typically involves the fluorination of hexane derivatives. One common method is the reaction of hexane-1,6-diamine with hydrogen fluoride in the presence of a catalyst. The reaction conditions often require low temperatures and controlled environments to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of advanced fluorination techniques, such as electrochemical fluorination, can enhance yield and purity. The final product is usually purified through crystallization or distillation processes.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although the presence of multiple fluorine atoms often stabilizes the molecule against oxidation.
Addition Reactions: The diamine groups can react with electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated amines, while oxidation may produce fluorinated ketones or carboxylic acids.
Scientific Research Applications
2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty polymers and coatings due to its chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways depend on the specific application and target molecules involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diol (CAS: 355-74-8)
- Molecular Formula : C₆H₆F₈O₂
- Functional Groups : Terminal hydroxyl (-OH) groups.
- Key Properties: Forms a monoclinic crystal lattice (space group P2₁) with extensive O–H⋯O hydrogen bonds, creating a 2D network parallel to the (100) plane . Exhibits gauche-conformational O–C–C–O torsion angles due to hydrogen bonding . Used in "solvate ionic liquids" (SILs) as a fluorinated glyme analog for cation chelation .
2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diyl Diacrylate
- Molecular Formula : C₁₂H₈F₈O₄
- Functional Groups : Terminal acrylate esters.
- Key Properties :
2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine (Parent Compound)
Comparative Analysis of Physical and Chemical Properties
Biological Activity
2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diamine dihydrochloride is a fluorinated compound with unique chemical properties that have garnered attention in various fields of research. Its biological activity is of particular interest due to its potential applications in medicinal chemistry and materials science. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, structural characteristics, and biological effects.
The compound is characterized by its molecular formula and a molecular weight of approximately 340.06 g/mol. It is a dihydrochloride salt of octafluorohexane-1,6-diamine, which contributes to its solubility and reactivity in biological systems.
| Property | Value |
|---|---|
| CAS Number | Not specified |
| Molecular Formula | C6H10F8N2·2HCl |
| Molecular Weight | 340.06 g/mol |
| Physical State | Crystalline solid |
Synthesis
The synthesis of this compound typically involves the reaction of fluorinated precursors with amine functionalities under controlled conditions. For instance, fluorinated alcohols can be converted into diamines through reductive amination processes. The detailed reaction pathways and conditions are crucial for achieving high yields and purity.
Antimicrobial Properties
Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity due to their unique interaction with biological membranes. For instance:
- Antibacterial Activity : Studies have shown that octafluorohexane derivatives can inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of the bacterial cell membrane integrity.
- Antifungal Activity : Some derivatives have demonstrated efficacy against fungal pathogens as well.
Cytotoxicity
Toxicological assessments reveal that octafluorohexane derivatives can exhibit cytotoxic effects on mammalian cell lines:
- Cell Viability Assays : MTT assays indicate varying degrees of cytotoxicity depending on concentration and exposure time.
- Mechanism of Action : The cytotoxic effects are often attributed to oxidative stress and the induction of apoptosis in targeted cells.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that octafluorohexane derivatives showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Cytotoxicity in Cancer Cells : Research conducted on human cancer cell lines demonstrated that octafluorohexane derivatives could induce apoptosis through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
